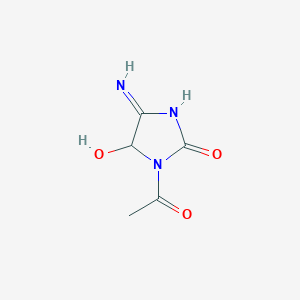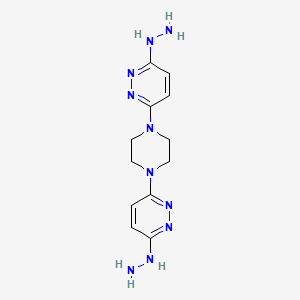
6,6'-(1,4-Piperazinediyl)bis-3(2H)-pyridazinone dihydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-(1,4-Piperazinediyl)bis-3(2H)-pyridazinone dihydrazone is a complex organic compound with a unique structure that includes a piperazine ring and pyridazinone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,4-Piperazinediyl)bis-3(2H)-pyridazinone dihydrazone typically involves the reaction of 3(2H)-pyridazinone derivatives with piperazine and hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-(1,4-Piperazinediyl)bis-3(2H)-pyridazinone dihydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
6,6’-(1,4-Piperazinediyl)bis-3(2H)-pyridazinone dihydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6,6’-(1,4-Piperazinediyl)bis-3(2H)-pyridazinone dihydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(3-pyridazinyl)piperazine: Similar structure but lacks the dihydrazone moiety.
3,6-Bis(2-pyridyl)pyridazine: Contains pyridazine rings but different connectivity.
Piperazine derivatives: Various compounds with piperazine rings but different substituents.
Uniqueness
6,6’-(1,4-Piperazinediyl)bis-3(2H)-pyridazinone dihydrazone is unique due to its combination of piperazine and pyridazinone moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
56393-13-6 |
|---|---|
Fórmula molecular |
C12H18N10 |
Peso molecular |
302.34 g/mol |
Nombre IUPAC |
[6-[4-(6-hydrazinylpyridazin-3-yl)piperazin-1-yl]pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C12H18N10/c13-15-9-1-3-11(19-17-9)21-5-7-22(8-6-21)12-4-2-10(16-14)18-20-12/h1-4H,5-8,13-14H2,(H,15,17)(H,16,18) |
Clave InChI |
IVQGTGGWAGNYRI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NN=C(C=C2)NN)C3=NN=C(C=C3)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13955307.png)
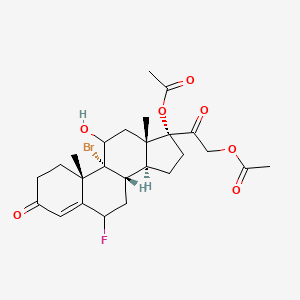
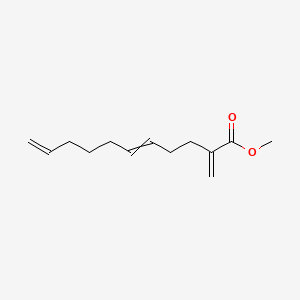
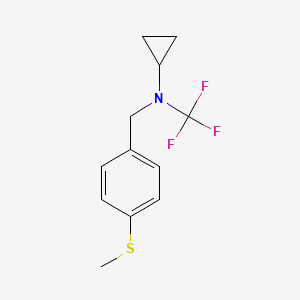
![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
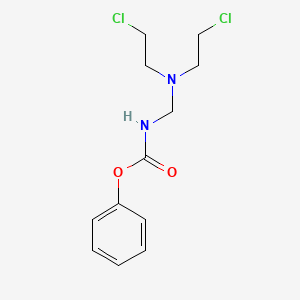
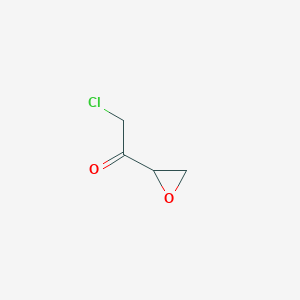
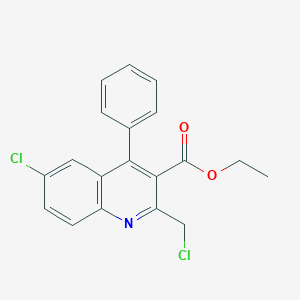
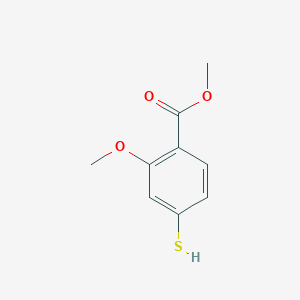

![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)

